3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes dichlorophenyl and methoxybenzaldehyde groups. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,6-dichlorophenol with 4-methoxybenzaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boron reagent, typically conducted under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(2,6-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde
Comparison: While these compounds share structural similarities, 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is unique in its specific dichlorophenyl substitution pattern, which can influence its reactivity and applications. For example, the position of the chlorine atoms can affect the compound’s electronic properties and steric hindrance, leading to differences in reactivity and biological activity.
Properties
IUPAC Name |
3-[(2,6-dichlorophenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-6-5-10(8-18)7-11(14)9-20-15-12(16)3-2-4-13(15)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCPUBJXMFFJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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